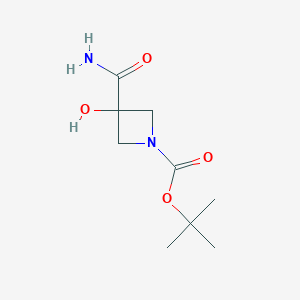
Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with a carbamoylating agent. One common method is the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with phosgene or a phosgene equivalent in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tert-butyl 3-oxoazetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-hydroxyazetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxyazetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate.
Tert-butyl 3-oxoazetidine-1-carboxylate: An oxidized derivative of tert-butyl 3-hydroxyazetidine-1-carboxylate.
1-Boc-3-hydroxyazetidine: A similar compound with a different protecting group.
Uniqueness
Its carbamoyl and hydroxyl groups make it versatile for various chemical transformations and biological interactions .
Properties
Molecular Formula |
C9H16N2O4 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C9H16N2O4/c1-8(2,3)15-7(13)11-4-9(14,5-11)6(10)12/h14H,4-5H2,1-3H3,(H2,10,12) |
InChI Key |
NBAMKWPHNPKRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
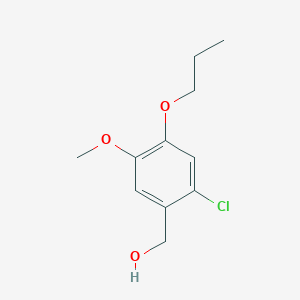
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
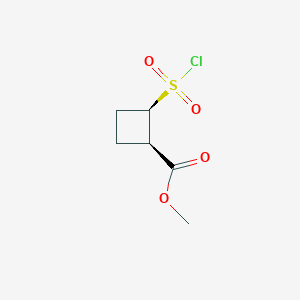
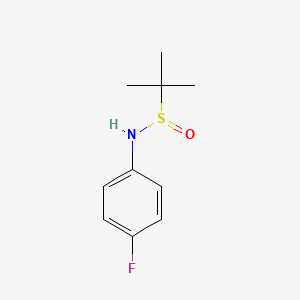


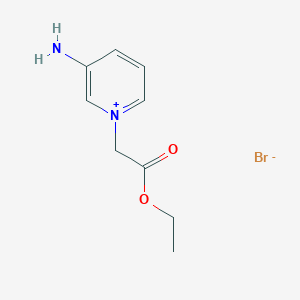
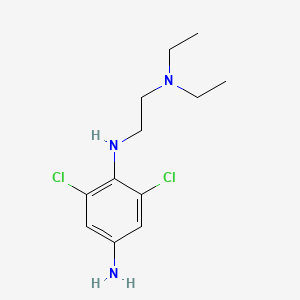
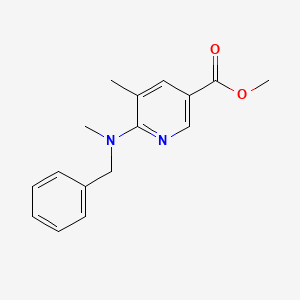
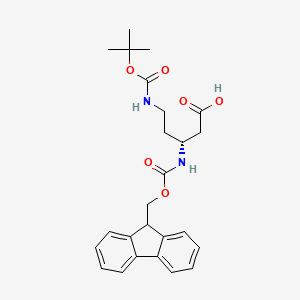
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)
